1-Nitrodibenzothiophene

Description

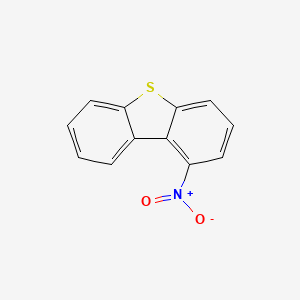

1-Nitrodibenzothiophene is a nitro-substituted derivative of dibenzothiophene, a polycyclic heteroaromatic compound comprising two benzene rings fused to a thiophene ring. The introduction of a nitro group at the 1-position significantly alters its electronic and chemical properties, making it relevant in materials science, organic synthesis, and pharmaceutical research.

Properties

CAS No. |

86689-93-2 |

|---|---|

Molecular Formula |

C12H7NO2S |

Molecular Weight |

229.26 g/mol |

IUPAC Name |

1-nitrodibenzothiophene |

InChI |

InChI=1S/C12H7NO2S/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7H |

InChI Key |

KQMDOQZISNQQOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC=C3S2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

1-Nitrodibenzothiophene can be synthesized through several methods, primarily involving the nitration of dibenzothiophene. The nitration process typically employs a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired product. Industrial production methods may involve continuous-flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

1-Nitrodibenzothiophene undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group influences the reactivity of the aromatic ring. .

Major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aminodibenzothiophene.

Scientific Research Applications

1-Nitrodibenzothiophene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic nitration and sulfur chemistry.

Environmental Chemistry: It serves as a model compound for studying the behavior and degradation of sulfur-containing aromatic pollutants in the environment.

Materials Science: It is investigated for its potential use in the development of novel materials, including organic semiconductors and conductive polymers

Mechanism of Action

The mechanism of action of 1-Nitrodibenzothiophene involves its interaction with various molecular targets and pathways. The nitro group is highly electron-withdrawing, which affects the electron density of the aromatic ring and influences its reactivity. This compound can participate in redox reactions, where it acts as an electron acceptor or donor, depending on the reaction conditions .

Comparison with Similar Compounds

2-Methyl-5-nitrobenzo[b]thiophene

- Synthesis : Synthesized via a four-step route involving nitration and methylation (Scheme S1) .

- Structure : Features a nitro group at the 5-position and a methyl group at the 2-position on the benzo[b]thiophene core.

- Reactivity : The nitro group likely enhances electrophilic substitution reactivity, similar to other nitroaromatics.

1-Methyldibenzothiophene

Dihydrothiophene Dioxide Derivatives

4-Dodecylthio-3-methyl-2-(1′-nitro-1′-phenyl)methylene-2,5-dihydrothiophene-1,1-dioxide (Compound 6)

2-(1′-Azido-1′-phenyl)methylene-3-methyl-4-nitro-2,5-dihydrothiophene-1,1-dioxide (Compound 10)

- Synthesis : Formed via sodium azide addition to precursor compounds in acetic acid .

- Reactivity : The azide and nitro groups enable click chemistry or further functionalization.

Nitro-Substituted Aromatic Heterocycles

5-Nitrobenzimidazole

1-(Dichlorophenylmethyl)-4-nitrobenzene

- Molecular Properties: Formula C₁₃H₉Cl₂NO₂, molecular weight 282.12 g/mol, CAS 63068-97-3 .

- Reactivity : The nitro group stabilizes the dichlorophenylmethyl moiety, influencing electrophilic aromatic substitution patterns.

Data Tables

Table 1: Molecular Properties of Selected Compounds

*Calculated based on structural inference.

Research Findings and Discussion

- Electronic Effects : Nitro groups withdraw electron density, increasing electrophilicity and stabilizing negative charges in intermediates. This contrasts with methyl groups, which donate electrons and enhance steric effects .

- Reactivity : Nitro-substituted dihydrothiophene dioxides exhibit versatile reactivity with nucleophiles (e.g., azides, thiols), enabling applications in drug discovery .

- Structural Stability: The 1,1-dioxide moiety in dihydrothiophene derivatives enhances thermal and oxidative stability compared to non-sulfone analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.